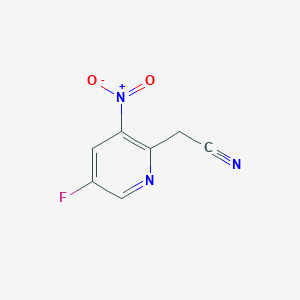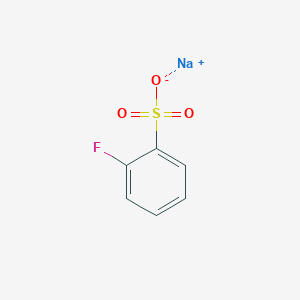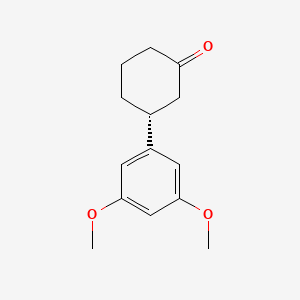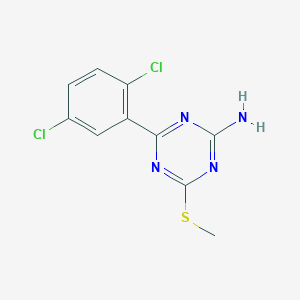
4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide: is a chemical compound with the molecular formula C20H16N2O4S and a molecular weight of 380.42 g/mol . This compound is known for its unique structure, which includes a fluorenyl group, a nitro group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide typically involves the following steps:
Nitration of Fluorene: The starting material, fluorene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Sulfonation: The nitrated fluorene is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Methylation: The final step involves the methylation of the benzenesulfonamide moiety using methyl iodide in the presence of a base such as potassium carbonate.
These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-Methyl-n-(7-amino-9h-fluoren-2-yl)benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides
Applications De Recherche Scientifique
4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide moiety can also interact with enzymes and proteins, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide can be compared with other similar compounds such as:
N-(9H-fluoren-2-yl)-4-methyl-benzamide: Similar structure but lacks the nitro group, which may result in different biological activities.
This compound: Similar structure but with variations in the substituents on the fluorenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
70730-48-2 |
|---|---|
Formule moléculaire |
C20H16N2O4S |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
4-methyl-N-(7-nitro-9H-fluoren-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H16N2O4S/c1-13-2-6-18(7-3-13)27(25,26)21-16-4-8-19-14(11-16)10-15-12-17(22(23)24)5-9-20(15)19/h2-9,11-12,21H,10H2,1H3 |
Clé InChI |
FKPSYOXIVPSXKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


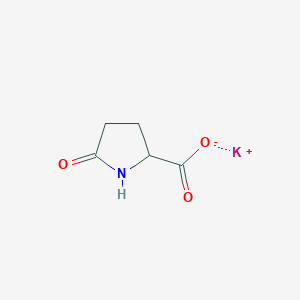
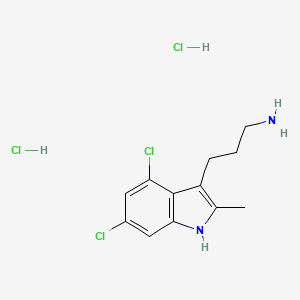
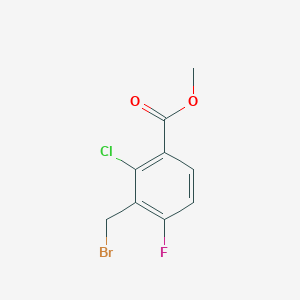
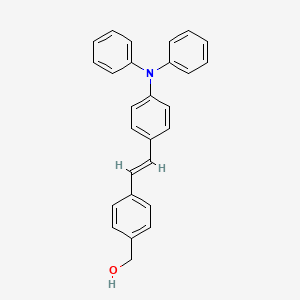
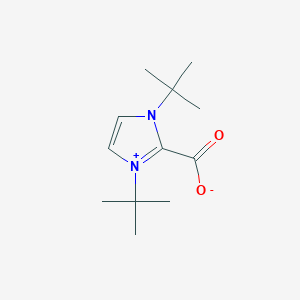

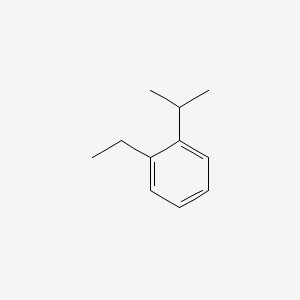
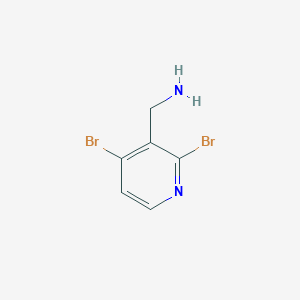

![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
